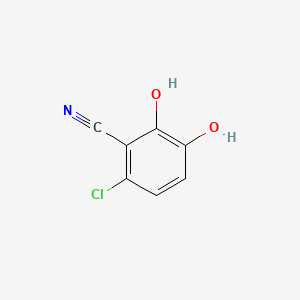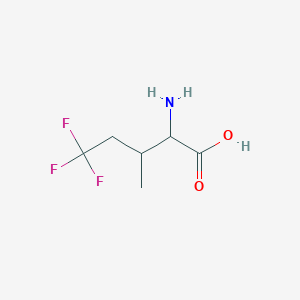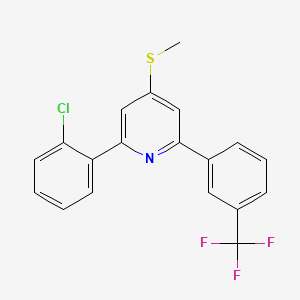
2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- is a complex organic compound with a unique structure that includes an epoxy group, a tetrahydronaphthalene core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- typically involves multiple steps. One common approach is the epoxidation of a suitable precursor, such as 2-Naphthalenol, 5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene-. The reaction conditions often include the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in an inert solvent such as dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxy ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields diols .
Scientific Research Applications
2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 6,7-epoxy-5,6,7,8-tetrahydro-5-isopropyl-3-methyl-8-methylene- involves its interaction with specific molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound lacks the epoxy group and has different reactivity and applications.
6-Hydroxytetralin: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
Tetrahydro-β-naphthol: Another related compound with variations in the substituents and functional groups.
Properties
| 112899-61-3 | |
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
5-methyl-2-methylidene-7-propan-2-yl-7,7a-dihydro-1aH-naphtho[2,3-b]oxiren-4-ol |
InChI |
InChI=1S/C15H18O2/c1-7(2)13-11-5-8(3)12(16)6-10(11)9(4)14-15(13)17-14/h5-7,13-16H,4H2,1-3H3 |
InChI Key |
URTXGVQEWHGDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=C)C3C(C2C(C)C)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)



![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)



